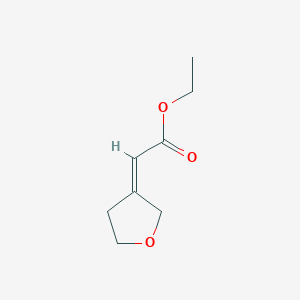
3-benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinazolinone derivative . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . The molecular formula of this compound is C24H17ClN4O2S.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of benzyl amines with anthranilamides . In one method, a variety of novel 3-(benzyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized by reacting the amino group of 3-benzyl-2-hydrazino quinazolin-4(3H)-one with a variety of aldehydes and ketones .Molecular Structure Analysis
Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .Chemical Reactions Analysis
Quinazolinones have diverse set of biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic . Substituted quinazolinones derivatives were tested for their antimicrobial activity against Gram-negative bacteria and Gram-positive bacteria .科学的研究の応用
Antitumor Activity
A study on novel 3-benzyl-4(3H)quinazolinone analogues, including derivatives closely related to the compound , revealed significant broad-spectrum antitumor activity. These compounds demonstrated potent efficacy against various cancer cell lines, including CNS, renal, breast cancer, and leukemia, with some showing selective activities towards specific cell lines. Molecular docking studies further indicated that these compounds might inhibit tumor growth by targeting ATP binding sites of EGFR-TK and B-RAF kinase, akin to known anticancer drugs like erlotinib and PLX4032, suggesting their utility in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity
Another research focus has been on the antimicrobial potential of quinazolinone derivatives. A study synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one and evaluated their antimicrobial potential against various bacteria. The findings showed that certain derivatives exhibited moderate to significant antibacterial activity, with some compounds being comparable to standard drugs like ciprofloxacin against strains of bacteria such as Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. This suggests their promise as novel antimicrobial agents (B. Kapoor et al., 2017).
Anticancer Activity
The synthesis and optimization of 2,3,7-trisubstituted Quinazoline derivatives have also been explored for their anticancer activities. These derivatives were synthesized and characterized, with one derivative showing remarkable activity against CNS SNB-75 Cancer cell line. Such studies underscore the potential of quinazolinone derivatives in developing potent anticancer agents by targeting EGFR-tyrosine kinase (M. Noolvi & H. Patel, 2013).
Antiviral Activities
Research into the antiviral activities of novel quinazolin-4(3H)-one derivatives synthesized via microwave techniques showed potential against various viruses, including influenza A, SARS corona, dengue, yellow fever, and Venezuelan equine encephalitis viruses. These studies highlight the compound's relevance in developing new antiviral agents, particularly against respiratory and biodefense viruses (P. Selvam et al., 2007).
特性
IUPAC Name |
3-benzyl-2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-17-23(28-24(32-17)19-11-13-20(27)14-12-19)16-33-26-29-22-10-6-5-9-21(22)25(31)30(26)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBUHTSUTXMVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)
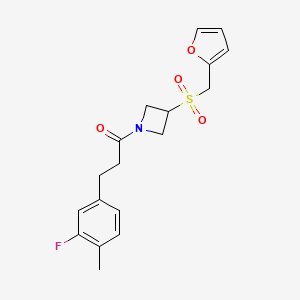
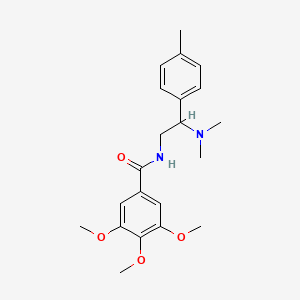
![6-(tert-butylthio)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2711670.png)
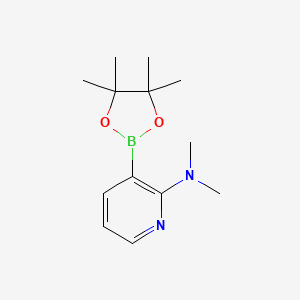
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2711672.png)
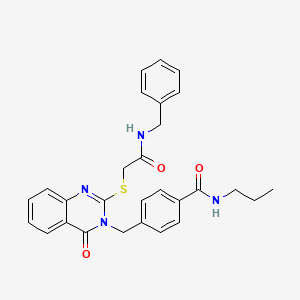
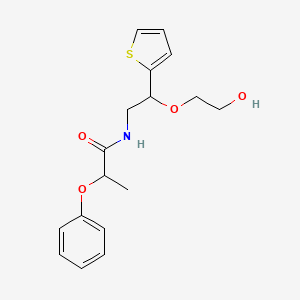
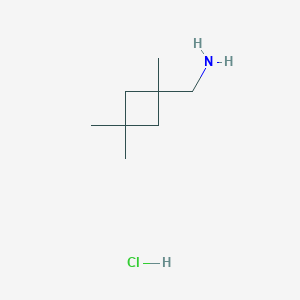

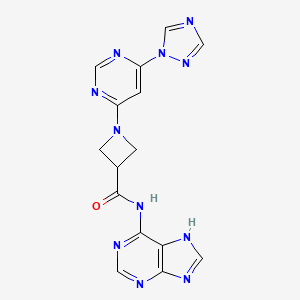

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2711683.png)
